molecular formula C10H14MnO4 B083462 Manganese(II) acetylacetonate CAS No. 14024-58-9

Manganese(II) acetylacetonate

Cat. No. B083462
CAS RN: 14024-58-9
M. Wt: 255.17 g/mol
InChI Key: VNNDVNZCGCCIPA-FDGPNNRMSA-N
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Description

Synthesis Analysis Manganese(II) acetylacetonate is synthesized through various methods, including solvothermal techniques. The synthesis processes highlight the compound's versatility in forming different molecular structures, such as one-dimensional coordination chains and complex geometries involving different ligands (Cheng et al., 2012).

Molecular Structure Analysis The molecular structure of manganese(II) acetylacetonate has been determined through X-ray diffraction and other techniques, revealing distinct coordination geometries. For example, it can exhibit a trigonal prismatic geometry (Saha et al., 2005), or form complexes with water molecules, indicating a flexible coordination environment.

Chemical Reactions and Properties Chemical reactions of manganese(II) acetylacetonate with various reagents demonstrate its reactivity and potential as a precursor for further chemical synthesis. For instance, it reacts with primary amines, leading to the formation of complexes that are significant for understanding manganese chemistry (Nishikawa et al., 1972).

Scientific Research Applications

  • As Precursors for Nanomaterials Synthesis : It's used in the synthesis of metal oxide nanomaterials. Studies have explored the interaction of low-energy electrons with thermally evaporated manganese(II) acetylacetonate complexes, revealing insights into physical-chemistry processes initiated by slow electrons to the organometallic precursor (Kopyra, Rabilloud, & Abdoul-Carime, 2020).

  • In Organic Chemistry and Polymerization : It reacts with primary amines like ethylenediamine, producing various Mn(II) complexes, which have implications in organic chemistry and polymer synthesis (Nishikawa, Nakamura, & Kawaguchi, 1972).

  • For Tuning Thermal Stability in Nanocrystal Synthesis : The thermal stability of manganese(II) acetylacetonate can be tuned for the synthesis of manganese ferrite, MnFe2O4, nanocrystals, which have significant applications in materials science (Song et al., 2007).

  • In Redox Flow Batteries : Manganese(III) acetylacetonate is investigated in redox flow batteries for its electrochemical properties, offering potential in energy storage technologies (Sleightholme et al., 2011).

  • Environmentally Benign Catalyst Preparation : Its nanoparticles are prepared via environmentally benign routes, highlighting its role in green chemistry and catalyst fabrication (Shalaby & Abdallah, 2013).

  • In Alkyd Formulations : Manganese(III) acetylacetonate exhibits strong drying activity in solvent-borne and high-solid alkyd binders, suggesting applications in paint and coating industries (Matušková & Honzíček, 2020).

  • MRI Contrast Agents : It is used in the synthesis of ultrathin manganese oxide nanoplates applied as T1 MRI contrast agents, demonstrating its importance in medical imaging (Park et al., 2011).

  • As a Magnetic Nanocatalyst : A manganese-based magnetic nanocatalyst developed from manganese acetylacetonate shows efficiency in selective oxidation of organic halides and alcohols, indicating its use in chemical transformations (Sharma et al., 2016).

Safety And Hazards

Manganese(II) acetylacetonate is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing cancer .

Future Directions

Manganese(II) acetylacetonate has been used as a precursor for nanoparticle research, polymer science, and catalysis . It has played a significant role in recent years and the ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

properties

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;manganese
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Mn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNDVNZCGCCIPA-FDGPNNRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16MnO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige solid; [Sigma-Aldrich MSDS]
Record name Manganese(II) acetylacetonate
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Product Name

Manganese(II) acetylacetonate

CAS RN

14024-58-9
Record name Manganese, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-
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Record name Bis(pentane-2,4-dionato-O,O')manganese
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
678
Citations
RS Eshmakov, IV Prolubshchikov… - Russian Journal of …, 2023 - Springer
The dependence of the stability of Mn(C 5 H 7 O 2 ) 3 modifications on the properties of the solvent chosen for recrystallization is considered. Low-polarity solvents with a low dielectric …
Number of citations: 0 link.springer.com
CM de la Torre, MF Bennewitz - JoVE (Journal of Visualized Experiments), 2020 - jove.com
For biomedical applications, metal oxide nanoparticles such as iron oxide and manganese oxide (MnO), have been used as biosensors and contrast agents in magnetic resonance …
Number of citations: 5 www.jove.com
J Kopyra, F Rabilloud… - The Journal of Physical …, 2020 - ACS Publications
Complexes of metal acetylacetonate are used as general precursors for the synthesis of metal oxide nanomaterials. In the present work, we study the interaction of low-energy (<10 eV) …
Number of citations: 4 pubs.acs.org
DS Sankhla, RC Mathur, SN Misra - 1980 - nopr.niscpr.res.in
only two halogen atoms instead of three shown in the present investigation, since the ring halogen can not be liberated by the t Page 1 NOTES TABLE 1- ANALYSES, MELTING POINTS…
Number of citations: 9 nopr.niscpr.res.in
M Hayashi, DT Lee, MD de Mello… - Angewandte Chemie …, 2021 - Wiley Online Library
Vapor‐phase treatment of ZIF‐8 membranes with manganese(II) acetylacetonate (Mn(acac) 2 ) allows permselectivity tuning. Propylene/propane selectivity increases from 31 to 210 …
Number of citations: 39 onlinelibrary.wiley.com
NR Romanenko, AV Kuzmin, MV Mikhailenko… - Dalton …, 2022 - pubs.rsc.org
The reaction of MnIIPc, FeIIPc or FeIIPcCl16 with KCN in the presence of cryptand[2.2.2] yielded dicyano-complexes {cryptand(K+)}2{MII(CN)2(macrocycle2−)}2−·XC6H4Cl2 (M = Mn …
Number of citations: 2 pubs.rsc.org
S Bhattacharjee, DA Yang, WS Ahn - Chemical Communications, 2011 - pubs.rsc.org
A new heterogeneous catalyst for epoxidation of alkenes via one-step post-functionalization of IRMOF-3 with a manganese( ii ) acetylacetonate complex ... - Chemical Communications (RSC …
Number of citations: 159 pubs.rsc.org
C Bouchameni, C Beghidja, A Beghidja, P Rabu… - Polyhedron, 2011 - Elsevier
Two new complexes [Mn III (HL) 2 (acac)] and [Mn II (HL) 2 ] n have been obtained by reacting manganese(III) acetylacetonate monohydrate or manganese(II) chloride monohydrate …
Number of citations: 10 www.sciencedirect.com
NN Kamkin, NG Yaryshev, AS Alikhanyan - Russian journal of inorganic …, 2010 - Springer
Vaporization of Mn(acac) 3 has been studied by mass spectrometry on a quadrupole mass spectrometer with direct insertion probe, which was not previously used for these purposes. …
Number of citations: 5 link.springer.com
A Saha, G Musie, DR Powell - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
In the title compound, Na[Mn(C5H7O2)3], the manganese(II) ions are each coordinated by six O atoms from three different acetylacetonate ligands in a trigonal prismatic geometry. The …
Number of citations: 5 scripts.iucr.org

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